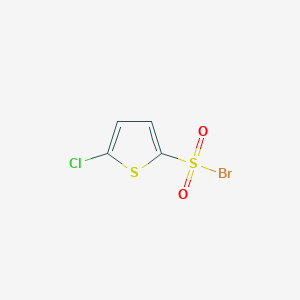

5-Chloro-2-thiophenesulfonyl Bromide

Description

Contextual Significance of Thiophene (B33073) Sulfonyl Halides in Organic Chemistry Research

Thiophene sulfonyl halides represent a pivotal class of reagents in organic synthesis, primarily owing to their versatile reactivity. The thiophene ring, a sulfur-containing aromatic heterocycle, is a common structural motif in many pharmaceuticals and organic materials. The attachment of a sulfonyl halide group (-SO₂X, where X is a halogen) to the thiophene nucleus imparts significant electrophilicity to the sulfur atom, making it a prime target for nucleophilic attack. This reactivity is the cornerstone of their utility in forming sulfonamides, sulfonates, and other sulfur-containing organic molecules.

The academic significance of thiophene sulfonyl halides is underscored by their role as building blocks in the synthesis of complex molecules with diverse biological activities. The resulting sulfonamide derivatives, for instance, are a well-established class of therapeutic agents. The specific substitution pattern on the thiophene ring, such as the presence of a chloro group in 5-Chloro-2-thiophenesulfonyl Bromide, can further modulate the electronic properties and reactivity of the molecule, as well as the biological and physical characteristics of its derivatives.

Scope of Academic Inquiry for this compound and its Derivatives

While specific academic literature focusing exclusively on this compound is limited, extensive research has been conducted on its close analogue, 5-chloro-2-thiophenesulfonyl chloride. The reactivity of the sulfonyl bromide is expected to be analogous, if not more pronounced, than that of the sulfonyl chloride, making the research on the chloride a valuable proxy for understanding the academic inquiry into this class of compounds.

The primary area of investigation for these compounds is their reaction with a wide array of nucleophiles to generate a library of derivatives. A notable study details the reactions of 5-chloro-2-thiophenesulfonyl chloride with various amines, including ammonia, hydrazine (B178648), and a range of aryl and cycloalkyl amines, to produce the corresponding sulfonamides. tandfonline.com These reactions are fundamental in medicinal chemistry for the generation of new chemical entities for drug discovery programs.

Furthermore, the research extends to the synthesis of other derivatives such as sulfonyl azides and sulfonohydrazides by reacting the sulfonyl chloride with sodium azide (B81097) and hydrazine hydrate, respectively. tandfonline.com These derivatives serve as versatile intermediates for further chemical transformations. For instance, the sulfonyl azides have been shown to react with phosphines and alkenes, demonstrating their utility in constructing more complex molecular architectures. tandfonline.com

The table below summarizes the types of derivatives that have been synthesized from the analogous 5-chloro-2-thiophenesulfonyl chloride, illustrating the scope of academic research in this area. tandfonline.com

| Reactant | Derivative Class |

| Ammonia | Sulfonamide |

| Hydrazine Hydrate | Sulfonohydrazide |

| Sodium Azide | Sulfonyl Azide |

| Aryl and Cycloalkyl Amines | N-substituted Sulfonamides |

| Indole | 1-(5-chloro-2-thiophenesulfonyl)indole |

| Imidazole | 1-(5-chloro-2-thiophenesulfonyl)imidazole |

Nitration of 5-chloro-2-thiophenesulfonyl chloride has also been explored, leading to the formation of 5-chloro-4-nitro-2-thiophenesulfonyl chloride. tandfonline.com This demonstrates that the thiophene ring can undergo further electrophilic substitution, allowing for the introduction of additional functional groups and the synthesis of more complex derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C4H2BrClO2S2 |

|---|---|

Molecular Weight |

261.5 g/mol |

IUPAC Name |

5-chlorothiophene-2-sulfonyl bromide |

InChI |

InChI=1S/C4H2BrClO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H |

InChI Key |

NRPHOTPZLMTNRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Thiophenesulfonyl Bromide

Direct Synthetic Routes to 5-Chloro-2-thiophenesulfonyl Bromide

Direct routes to this compound focus on the introduction of the sulfonyl bromide group onto the 5-chlorinated thiophene (B33073) ring in the final stages of the synthesis. These methods often involve the transformation of a pre-existing sulfur-containing functional group.

A contemporary and efficient method for the synthesis of sulfonyl bromides involves the use of sulfonyl hydrazide precursors. nih.govpreprints.org This approach is valued for utilizing stable and accessible sulfonyl hydrazides, which can be converted to the more reactive sulfonyl halides under mild conditions. nih.gov

The general transformation involves reacting a sulfonyl hydrazide with a suitable brominating agent. Research has demonstrated that N-bromosuccinimide (NBS) is an effective reagent for this conversion. nih.govnih.govresearchgate.net In a typical procedure, the sulfonyl hydrazide is dissolved in a solvent like acetonitrile, and NBS is added. The reaction proceeds at room temperature, offering a simple and clean route to the desired sulfonyl bromide. nih.govpreprints.org While this method has been established for a variety of aryl and heteroaryl sulfonyl hydrazides, its specific application to produce this compound would involve the synthesis of the corresponding 5-chloro-2-thiophenesulfonyl hydrazide precursor first. nih.gov

Table 1: General Conditions for Sulfonyl Bromide Synthesis from Sulfonyl Hydrazide

| Reactant | Reagent | Solvent | Temperature | Time |

| Sulfonyl Hydrazide | N-Bromosuccinimide (NBS) | Acetonitrile (CH3CN) | Room Temperature | ~2 hours |

This method represents a significant improvement over older techniques that may require harsher reagents like elemental bromine. nih.gov

Alternative direct halogenation strategies for forming sulfonyl bromides are continually being developed. One promising approach is the in situ generation of sulfonyl halides from sulfinate salts. This method involves reacting a sodium sulfinate salt with an electrophilic halogen source. For the synthesis of a sulfonyl bromide, a reagent such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) can be employed. This halosulfonylation is particularly effective for additions to strained molecules but the underlying principle of generating a sulfonyl bromide from a sulfinate precursor is broadly applicable.

This strategy would require the preparation of sodium 5-chloro-2-thiophenesulfinate as the starting material. The reaction of this sulfinate salt with a brominating agent like DBH would then yield this compound directly.

Precursor Synthesis and Derivatization Approaches Relevant to the Sulfonyl Bromide Moiety

Indirect routes are common and often proceed through a more stable or accessible intermediate, such as a sulfonyl chloride. This intermediate can then be converted to the target sulfonyl bromide, although this final conversion step is less commonly detailed than the synthesis of the chloride itself.

5-Chloro-2-thiophenesulfonyl chloride is a critical and well-documented intermediate in the synthesis of related sulfonamides and other derivatives. acs.org Its stability and reactivity make it a central precursor for accessing compounds like this compound.

Table 2: Physicochemical Properties of 5-Chloro-2-thiophenesulfonyl Chloride

| Property | Value |

| CAS Number | 2766-74-7 |

| Molecular Formula | C4H2Cl2O2S2 |

| Molecular Weight | 217.09 g/mol |

| Melting Point | 25-28 °C |

| Boiling Point | 112-117 °C |

| Density | 1.623 g/mL at 25 °C |

Data sourced from multiple chemical suppliers. nih.govpreprints.org

One established method for forming sulfonyl chlorides is the oxidative chlorination of thioethers. This process transforms a sulfide (thioether) group directly into a sulfonyl chloride moiety. A relevant example is the conversion of 3-acetyl-5-chloro-2-(benzylthio)thiophene. In this patented procedure, the thioether is treated with chlorine gas in a medium such as dilute aqueous acetic acid or hydrochloric acid. The reaction proceeds through the oxidation of the sulfur atom and chlorination to yield the sulfonyl chloride intermediate. This intermediate is often immediately reacted further, for instance with ammonium hydroxide, to form a sulfonamide. The mechanism involves a complex series of steps where the sulfur atom is oxidized and chlorinated, ultimately forming the -SO2Cl group.

The most direct and widely cited method for synthesizing 5-chloro-2-thiophenesulfonyl chloride is the electrophilic substitution of 2-chlorothiophene. nih.govpreprints.org This reaction involves treating 2-chlorothiophene with chlorosulfonic acid (ClSO3H). nih.gov To facilitate the reaction, a catalyst or co-reagent such as phosphorus pentachloride (PCl5) is often added. preprints.org

In this process, chlorosulfonic acid acts as the sulfonating agent, introducing the sulfonyl chloride group onto the thiophene ring. The substitution occurs preferentially at the 5-position, which is activated for electrophilic attack. This method provides a straightforward and high-yielding route to the key sulfonyl chloride intermediate. nih.govpreprints.org

Preparation of Functionalized Thiophene Intermediates

The synthesis of this compound fundamentally depends on the availability of appropriately functionalized thiophene precursors. The strategic introduction of functional groups onto the thiophene ring is a critical preliminary stage. Several synthetic routes are employed to create these essential intermediates, which can subsequently be converted to the target sulfonyl bromide.

Commonly synthesized intermediates include 5-chloro-2-acetylthiophene and 5-chlorothiophene-2-carboxylic acid. These compounds serve as versatile platforms for introducing the required sulfonyl bromide moiety.

Key Synthetic Approaches for Thiophene Intermediates:

Friedel-Crafts Acylation: This method involves reacting 2-chlorothiophene with an acylating agent, such as trichloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride. The resulting 2-trichloroacetyl-5-chlorothiophene can then be hydrolyzed to yield 5-chlorothiophene-2-carboxylic acid chemicalbook.com.

Grignard Reaction: An alternative pathway begins with 5-chloro-2-bromothiophene. This compound is reacted with magnesium to form a Grignard reagent. Subsequent treatment with carbon dioxide, followed by an acid-base workup, successfully introduces a carboxylic acid group to yield 5-chlorothiophene-2-carboxylic acid chemicalbook.com.

Oxidation: 5-chloro-2-acetylthiophene can serve as a starting material. It can be oxidized using reagents like sodium chlorite in the presence of a phosphate buffer to produce the corresponding carboxylic acid chemicalbook.com.

Once a suitable intermediate such as 5-chlorothiophene-2-carboxylic acid is obtained, it must be converted into a precursor suitable for bromination, such as a sulfonyl chloride or a sulfonyl hydrazide, which can then be transformed into the final sulfonyl bromide product. The direct conversion often involves chlorosulfonation of 2-chlorothiophene, followed by a halogen exchange reaction, though this can present challenges with regioselectivity. A more controlled approach involves the conversion of the carboxylic acid to a sulfonyl-containing group.

Optimization of Synthetic Pathways for this compound Production

Optimizing the synthetic route to this compound is crucial for maximizing product yield and purity while minimizing side reactions. This optimization involves careful selection of reagents and catalysts and precise control over reaction conditions.

Reagent and Catalyst Selection

The choice of reagents and catalysts is paramount in the synthesis of this compound, particularly in the bromination step that converts an intermediate (like a sulfonyl hydrazide or a sulfinate salt) into the final sulfonyl bromide. Key reagents include Pyridinium Bromide Perbromide and N-Bromosuccinimide, while Phase-Transfer Catalysts can enhance reaction efficiency.

Pyridinium Bromide Perbromide (PBPB): This reagent is a solid, stable complex of pyridinium bromide and bromine, making it a safer and more manageable alternative to handling highly corrosive and volatile liquid bromine wikipedia.org. It serves as an effective electrophilic brominating agent for a variety of organic compounds, including ketones and aromatic systems google.comcymitquimica.comlookchem.comorganic-chemistry.org. In the synthesis of the target compound, PBPB can be employed for the bromination of a suitable precursor, such as a thiophenesulfonamide derivative google.com. Its solubility in polar solvents enhances its reactivity in bromination reactions cymitquimica.com.

N-Bromosuccinimide (NBS): NBS is a highly versatile and convenient reagent for radical substitution and electrophilic addition reactions wikipedia.org. It is particularly effective for the electrophilic bromination of activated aromatic and heteroaromatic rings, such as thiophene researchgate.netnankai.edu.cn. A key advantage of NBS is that it provides a low, steady concentration of bromine radicals (Br•) or electrophilic bromine, which can lead to higher selectivity and fewer side products compared to using Br₂ directly masterorganicchemistry.com. It can be used to convert sulfonyl hydrazides into sulfonyl bromides, representing a potential key step in the synthesis of this compound researchgate.net.

Phase-Transfer Catalysts (PTCs): Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different, immiscible phases (e.g., a solid and a liquid, or an aqueous and an organic phase) wikipedia.orgjetir.org. PTCs, typically quaternary ammonium or phosphonium salts, act by transporting one reactant across the phase boundary to react with the other wikipedia.org. This methodology is valuable in green chemistry as it can reduce the need for organic solvents by enabling the use of water jetir.org. In the context of thiophene chemistry, PTCs have been successfully used in the synthesis of complex thiophene derivatives tandfonline.comresearchgate.net. For the production of this compound, a PTC could be employed to improve the efficiency of the reaction between an aqueous solution of a 5-chlorothiophene-2-sulfinate salt and a brominating agent dissolved in an organic solvent.

| Reagent/Catalyst | Chemical Formula | Primary Use in Synthesis | Key Advantages |

|---|---|---|---|

| Pyridinium Bromide Perbromide (PBPB) | C₅H₅N·HBr·Br₂ | Electrophilic Bromination | Solid, stable, safer alternative to Br₂ wikipedia.org |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Selective Electrophilic Bromination | Provides low Br₂ concentration, high selectivity wikipedia.orgmasterorganicchemistry.com |

| Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | R₄N⁺X⁻ | Facilitating Inter-phase Reactions | Enhances reaction rates, enables use of aqueous solvents wikipedia.orgjetir.org |

Reaction Condition Control for Enhanced Yield and Selectivity

Beyond reagent selection, the precise control of reaction conditions is essential for optimizing the synthesis of this compound. Factors such as temperature, solvent, and reaction time must be carefully managed to maximize yield and selectivity.

Temperature: Many synthetic steps, particularly bromination reactions, are highly exothermic. Maintaining a low temperature is often critical to prevent unwanted side reactions and the formation of impurities wikipedia.org. For instance, the reduction of sulfonyl chlorides with zinc dust is typically carried out at temperatures at or below 0°C to achieve good yields orgsyn.org. Similarly, reactions involving NBS are often conducted at 0°C to ensure high selectivity wikipedia.org.

Solvent: The choice of solvent can significantly influence reaction outcomes. For NBS brominations of aromatic compounds, solvents like chloroform and acetonitrile have been shown to be effective researchgate.netnankai.edu.cn. The solvent's polarity can affect the reactivity of the electrophilic brominating agent and the stability of reaction intermediates.

Stoichiometry and Reaction Time: The molar ratio of reactants must be carefully controlled. Using a stoichiometric amount of the brominating agent, for example, can prevent over-bromination and the formation of di- or poly-brominated byproducts derpharmachemica.com. Reaction times must also be optimized; insufficient time can lead to incomplete conversion, while excessively long periods may promote the degradation of the desired product or the formation of side products. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice to determine the optimal reaction endpoint.

| Parameter | Typical Range/Condition | Impact on Synthesis |

|---|---|---|

| Temperature | 0°C to Room Temperature | Controls reaction rate and selectivity; prevents side reactions wikipedia.orgorgsyn.org. |

| Solvent | Acetonitrile, Chloroform, Dichloromethane | Affects reagent solubility and reactivity researchgate.netnankai.edu.cn. |

| Reaction Time | Minutes to Hours | Ensures complete conversion without product degradation. |

| Reagent Stoichiometry | Equimolar or slight excess | Prevents formation of over-reacted byproducts derpharmachemica.com. |

Chemical Transformations and Reaction Mechanisms of 5 Chloro 2 Thiophenesulfonyl Bromide

Reactivity of the Sulfonyl Bromide Moiety in Nucleophilic Substitution Reactions

The sulfonyl bromide group of 5-Chloro-2-thiophenesulfonyl Bromide is a highly reactive functional group that readily participates in nucleophilic substitution reactions. This reactivity allows for the synthesis of a diverse range of sulfur-containing compounds.

This compound reacts with ammonia and hydrazine (B178648) to produce the corresponding sulfonamides and sulfonohydrazides. These reactions are fundamental in the synthesis of various biologically active molecules. The general mechanism involves the nucleophilic attack of the nitrogen atom of ammonia or hydrazine on the electrophilic sulfur atom of the sulfonyl bromide, leading to the displacement of the bromide ion.

For instance, the reaction with ammonia yields 5-chloro-2-thiophenesulfonamide. This transformation is a key step in the synthesis of more complex molecules, such as 3-bromoacetyl-5-chloro-2-thiophenesulfonamide, an important intermediate in the preparation of various pharmaceuticals. google.com

Similarly, reaction with hydrazine produces 5-chloro-2-thiophenesulfonohydrazide. Sulfonyl hydrazides are versatile intermediates that can be converted back to sulfonyl bromides or used in other transformations. nih.gov

Table 1: Nucleophilic Substitution Reactions with Ammonia and Hydrazine

| Nucleophile | Product |

| Ammonia (NH₃) | 5-Chloro-2-thiophenesulfonamide |

| Hydrazine (N₂H₄) | 5-Chloro-2-thiophenesulfonohydrazide |

The reaction of this compound with an azide (B81097) source, such as sodium azide, leads to the formation of 5-chloro-2-thiophenesulfonyl azide. Sulfonyl azides are valuable synthetic intermediates. nih.gov They can undergo various transformations, including cycloaddition reactions and reactions with nucleophiles.

A notable application of sulfonyl azides is in the synthesis of N-sulfamoyltriazoles through their reaction with alkynes, a process often catalyzed by copper. nih.gov These reactions highlight the versatility of the sulfonyl azide group in constructing complex heterocyclic systems.

This compound can react with nitrogen-containing heterocycles like indole and imidazole. These reactions typically occur at the nitrogen atom of the heterocycle, resulting in the formation of N-sulfonylated products. For example, the reaction with indole would yield N-(5-chloro-2-thiophenesulfonyl)indole.

These N-sulfonylated derivatives are of interest in medicinal chemistry due to their potential biological activities. mdpi.com The reaction conditions for these transformations can be optimized to achieve high yields and selectivity.

Regioselectivity and Electronic Effects in Thiophene (B33073) Ring Functionalization

The reactivity and regioselectivity of the thiophene ring in this compound are significantly influenced by the electronic properties of its substituents.

The chlorine atom at the 5-position of the thiophene ring is an electron-withdrawing group. This electronic effect deactivates the thiophene ring towards electrophilic aromatic substitution reactions. Electrophiles will preferentially attack at the C3 and C4 positions, which are less deactivated than the C5 position.

Conversely, the electron-withdrawing nature of the 5-chloro substituent, combined with the sulfonyl bromide group at the 2-position, can make the thiophene ring susceptible to nucleophilic aromatic substitution, particularly at the C5 position. A strong nucleophile can potentially displace the chloride ion.

The interplay of these electronic effects governs the regioselectivity of further functionalization of the thiophene ring.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. princeton.edubaranlab.orgepfl.ch In the context of reactions involving this compound, KIE studies can provide insights into the rate-determining step and the nature of the transition state.

For example, a chlorine KIE (³⁵Cl/³⁷Cl) study on a nucleophilic substitution reaction at the sulfonyl bromide group could help determine the extent of S-Br bond cleavage in the transition state. A significant KIE would suggest that this bond breaking is part of the rate-determining step. researchgate.net Similarly, deuterium KIE studies involving deuterated nucleophiles or substrates can provide information about bond formation and cleavage at other positions in the molecule. nih.gov

Table 2: Predicted Influence of Substituents on Thiophene Ring Reactivity

| Position | Substituent | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |

| 2 | -SO₂Br | Electron-withdrawing | Deactivating | Activating (at other positions) |

| 5 | -Cl | Electron-withdrawing | Deactivating | Activating (at C5) |

Advanced Coupling and Derivatization Strategies

Advanced synthetic strategies involving this compound focus on leveraging its two primary reactive sites: the sulfonyl bromide group at the 2-position and the chloro-substituent at the 5-position of the thiophene nucleus. These strategies enable the construction of complex molecular architectures through cross-coupling and functionalization reactions.

Cross-Coupling Reactions at the Thiophene Nucleus

The chlorine atom at the 5-position of the thiophene ring serves as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. While aryl chlorides are typically less reactive than the corresponding bromides or iodides in such reactions, modern catalytic systems have enabled their effective use. organic-chemistry.org Key cross-coupling strategies applicable to this scaffold include the Suzuki-Miyaura, Stille, and Kumada reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a base. mdpi.comyoutube.comyoutube.com For less reactive chlorides like the 5-chloro-thiophene derivative, successful coupling often requires specific conditions, such as the use of electron-rich, bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands) and strong bases. These conditions facilitate the challenging oxidative addition of the Pd(0) catalyst to the C-Cl bond. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of the organohalide with an organotin compound, catalyzed by palladium. harvard.eduorganic-chemistry.orgwikipedia.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. The reaction conditions for coupling aryl chlorides typically involve a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with the addition of ligands and sometimes co-catalytic amounts of copper(I) salts to facilitate transmetalation. organic-chemistry.orgrsc.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is particularly effective for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. Nickel catalysts, such as Ni(dppe)Cl₂ or Ni(dppp)Cl₂, are often preferred for activating the C-Cl bond of the thiophene ring. researchgate.netgoogle.com A key challenge is the high reactivity of the Grignard reagent, which can lead to chemoselectivity issues if other sensitive functional groups are present. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features for Aryl Chlorides |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ / Ar'-B(OR)₂ | Pd(0) complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with bulky phosphine ligands | Requires strong base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄); tolerant of many functional groups. |

| Stille | Ar'-Sn(Alkyl)₃ | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Generally mild conditions; toxic tin byproducts are a major drawback. |

| Kumada | Ar'-MgBr | Ni(II) or Pd(II) complexes (e.g., Ni(dppe)Cl₂, PdCl₂(dppf)) | Highly reactive nucleophile; less functional group tolerance. |

Alkylation and Other Functionalization Reactions

Functionalization of this compound predominantly involves reactions at the highly electrophilic sulfonyl bromide moiety. This group is an excellent leaving group, readily undergoing nucleophilic substitution with a wide range of nucleophiles. encyclopedia.pub

Reactions of the Sulfonyl Bromide Group: The primary pathway for derivatization is the substitution of the bromide atom at the sulfur center.

Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is one of the most common transformations for sulfonyl halides.

Sulfonate Ester Formation: Treatment with alcohols or phenols provides sulfonate esters. This reaction is typically carried out in the presence of a non-nucleophilic base like pyridine.

Hydrolysis: In the presence of water, the sulfonyl bromide hydrolyzes to the corresponding 5-chloro-2-thiophenesulfonic acid.

The reactivity of the sulfonyl halide group is influenced by the substituents on the thiophene ring. Studies on related 5-substituted-2-thiophenesulfonyl chlorides have shown that the mechanism of these substitution reactions can vary from a concerted Sₙ2-type process to a more dissociative Sₙ1-like mechanism depending on the nucleophile, solvent, and the electronic nature of the ring substituent. researchgate.net

Alkylation Reactions: Direct alkylation of the thiophene ring via electrophilic substitution (e.g., Friedel-Crafts alkylation) is generally not feasible due to the strong deactivating effects of both the chloro and sulfonyl bromide substituents. Instead, the term "alkylation" in this context typically refers to the introduction of alkyl groups through cross-coupling reactions, as discussed in the previous section. For instance, a Kumada coupling with an alkyl Grignard reagent (R-MgBr) would result in the formation of a 5-alkyl-2-thiophenesulfonyl bromide, effectively achieving alkylation at the C5 position.

| Reactant (Nucleophile) | Product Class | General Reaction |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Sulfonamide | 5-Cl-Th-SO₂Br + 2 R₂NH → 5-Cl-Th-SO₂NR₂ + R₂NH₂⁺Br⁻ |

| Alcohol/Phenol (R'OH) | Sulfonate Ester | 5-Cl-Th-SO₂Br + R'OH + Base → 5-Cl-Th-SO₂OR' + Base·HBr |

| Water (H₂O) | Sulfonic Acid | 5-Cl-Th-SO₂Br + H₂O → 5-Cl-Th-SO₃H + HBr |

Academic Research Applications of 5 Chloro 2 Thiophenesulfonyl Bromide and Its Derivatives

Role as Key Intermediates in Medicinal Chemistry Research

The utility of 5-chloro-2-thiophenesulfonyl bromide and its derivatives as key intermediates is well-documented in the pursuit of new drugs. The thiophene (B33073) ring is a recognized pharmacophore in numerous FDA-approved drugs, and its incorporation into molecular designs can significantly influence a compound's physicochemical properties, such as membrane permeability and metabolic stability, thereby enhancing its therapeutic efficacy. nih.gov

Derivatives of this compound are instrumental in the synthesis of potent carbonic anhydrase (CA) inhibitors. The sulfonamide group, readily formed from the sulfonyl bromide, is a classic zinc-binding group essential for the inhibition of this enzyme family.

Research has demonstrated that 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, prepared from 5-bromo-thiophene-2-sulfonamide (a close analog and derivative of the bromide), are effective inhibitors of several human carbonic anhydrase isoforms. nih.gov Specifically, these compounds have shown significant inhibitory activity against the cytosolic isoform hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII, with inhibition constants in the subnanomolar to nanomolar range. nih.gov X-ray crystallography studies of these inhibitors bound to hCA II have provided valuable insights into their binding mechanisms, aiding in the rational design of more potent and selective inhibitors. nih.gov

The development of five-membered heterocyclic sulfonamides, including those based on the thiophene scaffold, has been a key area of focus for creating isoform-selective CA inhibitors. mdpi.com These compounds have applications in treating glaucoma, epilepsy, and cancer. mdpi.com For instance, hydrophilic derivatives of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles have been designed as potent hCA II inhibitors for potential use as antiglaucoma agents. nih.gov

| Compound | hCA I (KI in nM) | hCA II (KI in nM) | hCA IX (KI in nM) | hCA XII (KI in nM) |

|---|---|---|---|---|

| 5-(4-Methylbenzylsulfanyl)-thiophene-2-sulfonamide | 1250 | 8.9 | 25.4 | 4.7 |

| 5-(4-Chlorobenzylsulfanyl)-thiophene-2-sulfonamide | 683 | 1.2 | 9.8 | 0.8 |

| 5-(4-Fluorobenzylsulfanyl)-thiophene-2-sulfonamide | 4250 | 15.6 | 30.1 | 5.2 |

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and this compound derivatives have emerged as promising candidates. The sulfonamide functionality is a well-established pharmacophore in antibacterial drugs.

Thiophene-based sulfonamides have been synthesized and evaluated for their antibacterial activity against various pathogenic strains. For example, a series of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated efficacy against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.gov The synthesis of these compounds often involves the reaction of the corresponding sulfonyl chloride or bromide with an appropriate amine. The development of new antibiotics is a critical area of research to combat the growing threat of multidrug-resistant bacteria. nih.govmdpi.com The discovery of novel lead compounds is essential to fuel the pipeline for new antibacterial drugs. researchgate.net

In one study, various synthesized compounds incorporating a thiophene ring were tested against Gram-positive and Gram-negative bacteria, with some exhibiting significant broad-spectrum antibacterial activity. nih.gov Another research effort focused on new thiopyrimidine-benzenesulfonamide compounds, which showed promising antimicrobial and anti-biofilm activity against strains like K. pneumoniae and P. aeruginosa. mdpi.com

A key target for sulfonamide antibiotics is dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. nih.govwikipedia.org This pathway is absent in humans, making DHPS an attractive target for selective antibacterial therapy. wikipedia.orgemerginginvestigators.org Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.govnih.gov

Research has focused on designing novel sulfonamides that can overcome existing resistance mechanisms. nih.gov Some studies have explored the development of dual inhibitors that target both DHPS and another enzyme in the folate pathway, dihydrofolate reductase (DHFR). nih.gov For instance, a series of N-sulfonamide 2-pyridone derivatives were synthesized and shown to inhibit both enzymes, with some compounds demonstrating potent antimicrobial activity. nih.gov

The versatility of the this compound scaffold extends to the synthesis of compounds with potential anti-inflammatory and anticancer properties. The thiophene nucleus is present in several anti-inflammatory drugs, where its aromatic and hydrophobic nature can enhance permeability and efficacy. nih.gov

In the realm of anticancer research, thiophene-based compounds have been investigated for their ability to target various cellular pathways involved in cancer progression. nih.gov For instance, novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which can be synthesized from precursors derived from thiophene scaffolds, have shown significant cytotoxic effects on tumor cells. nih.gov The presence of the substituted thiophene-related moiety is often crucial for the observed biological activity. nih.gov Furthermore, 4-chloro-2-fluoro-5-nitrobenzoic acid, a related building block, has been utilized in the solid-phase synthesis of various heterocyclic scaffolds with potential applications in drug discovery. nih.gov Pyrrole-containing compounds, which can be synthesized from thiophene derivatives, have also shown promising anti-inflammatory properties. nih.gov

| Compound Class | Potential Therapeutic Application | Mechanism of Action (if known) |

|---|---|---|

| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | Antiglaucoma, Anticancer | Inhibition of Carbonic Anhydrase Isoforms |

| 5-Bromo-N-alkylthiophene-2-sulfonamides | Antibacterial | Inhibition of bacterial growth |

| N-Sulfonamide 2-pyridone derivatives | Antibacterial | Dual inhibition of DHPS and DHFR |

| 5-Benzylidene-3,4-dihalo-furan-2-one derivatives | Anti-inflammatory | Inhibition of inflammatory mediators |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | Anticancer | Cytotoxic effects on tumor cells |

The CC chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a role in inflammatory responses and has been identified as a target for the treatment of various inflammatory diseases. Small molecule antagonists of CCR4 have been developed, and some of these incorporate a sulfonamide group, which can be derived from sulfonyl halide precursors.

One study described the identification and optimization of a series of small-molecule CCR4 antagonists. nih.gov The optimization process involved modifications to different parts of the molecule, including the introduction of a sulfonamide moiety, to improve binding potency. nih.gov An antagonist was identified that demonstrated good cross-reactivity against the mouse receptor and effectively inhibited CCR4-based cell recruitment in a dose-dependent manner, highlighting the potential of such compounds as anti-inflammatory agents. nih.gov

Intermediates in Research Towards Neurological Disorder Treatments (e.g., hydrazones)

The synthesis of novel hydrazone derivatives from sulfonyl halides is a known strategy in medicinal chemistry for developing treatments for neurological disorders. However, specific studies detailing the use of this compound for this purpose are not readily found. Research in this area often focuses on the more common sulfonyl chlorides. For instance, derivatives of 5-chlorothiophene have been investigated for their potential in creating inhibitors for enzymes implicated in Alzheimer's disease. While this suggests a potential avenue for research, direct application of the bromide compound in synthesizing hydrazones for neurological treatments is not currently a prominent area of study.

Contributions to Agrochemical Research

Organosulfur compounds are significant in the development of new agrochemicals. However, the specific contributions of this compound to this field are not well-documented.

Development of Experimental Crop Protection Agents

While the thiophene scaffold is explored in the design of novel fungicides and herbicides, specific research detailing the use of this compound as a key intermediate in developing experimental crop protection agents is not extensively reported. The broader class of sulfonyl compounds is of interest in agrochemical synthesis, but dedicated studies on the bromide derivative are not prevalent.

Research into Advanced Pest Control Solutions

Similarly, in the realm of advanced pest control, which includes insecticides and other parasiticides, there is a lack of specific research that highlights the role of this compound. The development of new pest control agents often involves the exploration of diverse chemical structures, but the specific application of this bromide compound has not been a significant focus in the available academic and patent literature.

Utility in Material Science Investigations

Thiophene-containing molecules are of great interest in material science due to their electronic properties, leading to applications in organic electronics. However, the utility of this compound in this field is not well-established.

Facilitation of Novel Material Development with Enhanced Electrical and Optical Properties

The functionalization of polymers and other materials with thiophene derivatives can lead to enhanced electrical conductivity and desirable optical properties. While sulfonyl halides can be used to introduce the thiophene moiety into larger molecular structures, the specific use of this compound for creating novel materials with enhanced properties is not a prominent subject in current material science research.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes for the Sulfonyl Bromide

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on creating novel and sustainable routes to 5-chloro-2-thiophenesulfonyl bromide and its precursors, moving away from traditional methods that may involve harsh reagents or generate significant waste.

One promising area is the exploration of vapor phase chlorination, which has been investigated for the synthesis of other chlorinated thiophene (B33073) derivatives. beilstein-journals.org Adapting such techniques could lead to more atom-economical and continuous manufacturing processes. Additionally, the use of milder halogenating agents and catalytic systems could reduce the environmental impact. For instance, processes utilizing two-phase systems of organic solvents with cost-effective and safer reagents like sodium acetate (B1210297) or sodium carbonate have been reported for the synthesis of related chloro-thiosulfadiazine compounds, suggesting a potential direction for more sustainable production. gssrr.org

Future synthetic strategies may also involve metal-halogen exchange reactions under carefully controlled conditions, a method that has proven effective for preparing related thiophenecarboxylic acid derivatives. beilstein-journals.org The development of one-pot procedures that combine multiple synthetic steps would also represent a significant advance in efficiency and sustainability.

Discovery of Undiscovered Biological Activities for this compound Derivatives

Thiophene-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. encyclopedia.pubmdpi.com Derivatives of this compound are poised for further investigation to uncover novel therapeutic applications.

The inherent reactivity of the sulfonyl bromide moiety allows for the facile synthesis of a diverse library of sulfonamide derivatives. tandfonline.com These derivatives can be screened for a wide range of biological targets. For example, novel chalcone (B49325) derivatives incorporating a 5-chlorothiophene structure have demonstrated significant in vitro antibacterial and antifungal activity. researchgate.net This suggests that further structural modifications could lead to the discovery of potent new antimicrobial agents.

Moreover, thiophene analogues of known bioactive molecules, such as folic acid antagonists, have been synthesized and shown to inhibit tumor cell growth. nih.gov This highlights the potential of using the this compound scaffold to design novel anticancer agents. Future research will likely involve high-throughput screening of compound libraries derived from this starting material against various disease targets, aided by in silico modeling to predict pharmacokinetic properties and potential biological activity. researchgate.net

Table 1: Reported Biological Activities of 5-Chlorothiophene Derivatives

| Derivative Class | Biological Activity | Reference |

| Chalcones | Antibacterial, Antifungal | researchgate.net |

| Sulfonamides | Antibacterial, Antifungal, Anti-inflammatory, Anticancer | gssrr.org |

| Folic Acid Analogues | Antitumor | nih.gov |

| Aryl Thiophenes | Antibacterial, Antioxidant | mdpi.com |

Development of Highly Selective and Efficient Catalytic Systems for Functionalization

The functionalization of the thiophene ring is a powerful tool for fine-tuning the properties of its derivatives. The development of highly selective and efficient catalytic systems for the functionalization of this compound and related compounds is a key area of future research.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively used for the selective arylation of 2-bromo-5-chlorothiophene. mdpi.com Future efforts will likely focus on expanding the scope of these reactions to introduce a wider variety of functional groups at specific positions on the thiophene ring. This includes the development of catalysts that can selectively activate C–H bonds, which is a more atom-economical approach to functionalization. rsc.orgmdpi.com

Furthermore, palladium/norbornene cooperative catalysis has emerged as a versatile method for the vicinal difunctionalization of thiophenes, allowing for the simultaneous introduction of two different functional groups. nih.gov Applying and adapting such catalytic systems to this compound derivatives could rapidly increase molecular complexity and facilitate the synthesis of novel polysubstituted thiophenes. nih.gov Asymmetric catalysis is another important frontier, with the potential to produce enantiomerically pure thiophene derivatives for applications in medicine and materials science. rsc.orgresearchgate.net

Interdisciplinary Research Bridging Organic Chemistry with Advanced Materials Science

The unique electronic properties of the thiophene ring make its derivatives attractive candidates for applications in materials science. chemimpex.com Interdisciplinary research that bridges organic chemistry with materials science is expected to unlock new applications for derivatives of this compound.

Thiophene-based polymers are known for their semiconducting properties and are used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. ossila.com The introduction of a sulfonyl bromide group provides a reactive handle for polymerization or for modifying the properties of existing polymers. For instance, 5-chloro-2-thiophenesulfonyl chloride is used in the production of functionalized polymers to enhance properties like thermal stability. chemimpex.com

Future research in this area could involve the synthesis of novel monomers derived from this compound for the creation of advanced polymeric materials with tailored electronic and optical properties. The electron-deficient nature of halogen-substituted thiophenes can be advantageous in the design of high-performance polymer semiconductors. ossila.com

In-depth Mechanistic Studies of Complex Reaction Pathways

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. In-depth mechanistic studies of the complex reaction pathways involving this compound and its derivatives will be a vital area of future research.

For example, a deeper understanding of the palladium-catalyzed 1,4-migration and direct arylation reactions on thiophene derivatives can lead to better control over regioselectivity in C–H functionalization. rsc.org Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of intermediates and transition states in these reactions. mdpi.com

Furthermore, detailed kinetic and spectroscopic studies can elucidate the mechanism of action of novel catalysts developed for the functionalization of the thiophene ring. This knowledge will be instrumental in designing more efficient and selective catalytic systems for the synthesis of complex molecules derived from this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-thiophenesulfonyl Bromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation and halogenation of thiophene derivatives. Key steps include:

- Sulfonation : Introducing the sulfonyl group to the thiophene ring using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.

- Halogenation : Bromination at the 5-position using brominating agents like PBr₃ or HBr/H₂O₂, with stoichiometric control to prevent over-bromination.

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) improves purity (>95%) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC/GC-MS : Quantify purity (>97%) and detect trace impurities (e.g., unreacted sulfonyl chloride).

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 7.2–7.5 ppm for thiophene protons; ³⁵Cl/⁷⁹Br isotopic splitting in mass spectrometry).

- Elemental Analysis : Validate stoichiometry (C: ~20%, S: ~13%, Br: ~21%) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Tests :

- Thermal Stability : Decomposes above 80°C, releasing SO₂ and HBr (TGA/DSC analysis).

- Light Sensitivity : UV-Vis studies show degradation under direct UV light; store in amber vials.

- Hydrolytic Stability : Reacts with moisture to form sulfonic acid derivatives; use desiccants (silica gel) for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Theoretical Framework :

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing sulfonyl group directs bromine to the 5-position via meta-directing effects. Computational modeling (DFT) predicts charge distribution and activation energies for competing pathways .

- Experimental Validation : Isotopic labeling (²H/¹³C) tracks reaction pathways, while kinetic studies compare bromination rates in substituted vs. unsubstituted thiophenes .

Q. How should researchers address contradictions in reported reactivity data for sulfonyl bromide derivatives?

- Root-Cause Analysis :

- Reproducibility Checks : Replicate experiments under standardized conditions (solvent purity, catalyst batch).

- Byproduct Identification : Use LC-MS to detect side products (e.g., disulfides from radical coupling).

- Literature Benchmarking : Cross-reference with studies using analogous compounds (e.g., 5-Bromo-2-thiophenesulfonyl Chloride) to identify systemic errors .

Q. What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Modeling Strategies :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polarity of DMF vs. THF).

- Machine Learning : Train models on existing sulfonyl halide reaction databases to forecast optimal catalysts (e.g., Pd/Cu systems) .

Q. What advanced analytical techniques quantify trace bromide ions in reaction mixtures?

- Quantitative Methods :

- Ion Chromatography (IC) : Detect Br⁻ with a detection limit of 0.1 ppm using suppressed conductivity.

- ICP-MS : Achieve sub-ppb sensitivity for isotopic analysis (⁷⁹Br/⁸¹Br ratios).

- Chloride/Bromide Ratios : Use molar ratios to infer reaction completeness or side-product formation .

Q. How do safety protocols differ for this compound compared to analogous sulfonyl chlorides?

- Risk Mitigation :

- Toxicity Profile : Higher acute toxicity (LD₅₀ ~250 mg/kg) than sulfonyl chlorides; use fume hoods and PPE (nitrile gloves, goggles).

- Spill Management : Neutralize with NaHCO₃ slurry to suppress HBr gas release.

- Waste Disposal : Segregate halogenated waste to prevent exothermic reactions with bases .

Key Research Challenges

- Synthetic Scalability : Small-scale protocols (1–5g) may not translate to larger batches due to exothermic bromination hazards .

- Data Gaps : Limited published crystallographic data for sulfonyl bromides complicates structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.